3-Allyloxy-4-isopropyl-benzoic acid
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Overview
Description
3-Allyloxy-4-isopropyl-benzoic acid is an organic compound characterized by the presence of an allyloxy group and an isopropyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Allyloxy-4-isopropyl-benzoic acid typically involves the allylation of 4-isopropyl-benzoic acid. One common method is the reaction of 4-isopropyl-benzoic acid with allyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the allyloxy group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Allyloxy-4-isopropyl-benzoic acid can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The allyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in an appropriate solvent.
Major Products:
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted allyloxy derivatives.
Scientific Research Applications
3-Allyloxy-4-isopropyl-benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Allyloxy-4-isopropyl-benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The allyloxy group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The isopropyl group may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within the body.
Comparison with Similar Compounds
4-Allyloxy-benzoic acid: Similar structure but lacks the isopropyl group.
3-Isopropyl-4-methoxy-benzoic acid: Similar structure but has a methoxy group instead of an allyloxy group.
4-Isopropyl-benzoic acid: Lacks the allyloxy group.
Uniqueness: 3-Allyloxy-4-isopropyl-benzoic acid is unique due to the presence of both the allyloxy and isopropyl groups, which confer distinct chemical and physical properties. These functional groups can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H16O3 |
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Molecular Weight |
220.26 g/mol |
IUPAC Name |
4-propan-2-yl-3-prop-2-enoxybenzoic acid |
InChI |
InChI=1S/C13H16O3/c1-4-7-16-12-8-10(13(14)15)5-6-11(12)9(2)3/h4-6,8-9H,1,7H2,2-3H3,(H,14,15) |
InChI Key |
XJRPZHQEFHREEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)C(=O)O)OCC=C |
Origin of Product |
United States |
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